Home > Products > Screening Compounds P19698 > Legumain inhibitor 1
Legumain inhibitor 1 -

Legumain inhibitor 1

Catalog Number: EVT-8277093
CAS Number:
Molecular Formula: C23H25N5O4S
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Legumain inhibitor 1 is a potent and selective inhibitor of legumain, a cysteine protease known for its role in various biological processes, including cancer metastasis and immune regulation. This compound has garnered attention in drug development due to its specificity and efficacy, particularly in targeting legumain in tumor cells and associated microenvironments. The mechanism of action and structural characteristics of legumain inhibitor 1 make it a valuable tool in cancer research.

Source

Legumain inhibitor 1 is synthesized through chemical processes that involve the modification of existing molecular frameworks to enhance its inhibitory properties against legumain. The compound is commercially available from various suppliers, including MedchemExpress, which provides detailed specifications regarding its potency and applications in research .

Classification

Legumain inhibitor 1 falls under the classification of small molecule inhibitors specifically designed to target cysteine proteases. It is categorized as an antitumor agent due to its potential applications in cancer therapy, particularly in inhibiting legumain activity in tumor-associated cells .

Synthesis Analysis

Methods

The synthesis of legumain inhibitor 1 typically involves multi-step organic reactions. A common approach includes:

  1. Initial Synthesis: Starting with readily available precursors, the synthesis may utilize methods such as:
    • Mannich Reaction: This reaction forms a β-amino carbonyl compound by reacting an aldehyde with a primary amine and a ketone.
    • Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
  2. Purification: Following synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization to achieve the desired purity levels.
  3. Characterization: The final product is characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity .

Technical Details

The synthesis process is optimized to ensure high yields and minimal side reactions. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to facilitate successful formation of legumain inhibitor 1.

Molecular Structure Analysis

Structure

The molecular structure of legumain inhibitor 1 features specific functional groups that enhance its binding affinity to legumain. The compound's design incorporates elements that mimic the substrate of legumain, facilitating effective inhibition.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • IC₅₀ Value: 3.6 nM (indicating high potency against legumain) .
Chemical Reactions Analysis

Reactions

Legumain inhibitor 1 interacts with legumain through competitive inhibition mechanisms. The key reactions involve:

  • Binding: The inhibitor binds to the active site of legumain, preventing substrate access.
  • Cleavage: Inhibitor processing can occur under specific conditions, enhancing its potency at acidic pH levels .

Technical Details

Research indicates that the interaction between legumain and its inhibitors can be analyzed through various biochemical assays, including enzyme kinetics studies that measure reaction rates in the presence and absence of the inhibitor.

Mechanism of Action

Process

The mechanism by which legumain inhibitor 1 exerts its effects involves:

  1. Competitive Inhibition: The inhibitor competes with natural substrates for binding to the active site of legumain.
  2. Conformational Stability: Upon binding, the structural integrity of legumain is altered, inhibiting its proteolytic activity.

Data

Studies have shown that the presence of legumain inhibitor 1 significantly reduces the enzymatic activity of legumain in cellular assays, confirming its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with cysteine residues at the active site of legumain .
Applications

Scientific Uses

Legumain inhibitor 1 has several important applications in scientific research:

  • Cancer Research: Used extensively to study the role of legumain in tumor progression and metastasis.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting legumain-related pathways.
  • Biochemical Studies: Employed in assays to understand protease activity modulation and cellular signaling pathways influenced by legumain .

Properties

Product Name

Legumain inhibitor 1

IUPAC Name

N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1

InChI Key

VSSJIMWXYOLCSR-SFHVURJKSA-N

SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N

Isomeric SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.